molecular formula C28H29N5O3 B2797396 N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251613-87-2

N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2797396
CAS No.: 1251613-87-2
M. Wt: 483.572
InChI Key: JHPULKIYDZKEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core substituted with a 3-phenyl-1,2,4-oxadiazole-linked pyridine moiety and a 2-ethoxyphenylmethyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity due to its electron-deficient nature, while the ethoxy group on the phenyl ring may influence solubility and membrane permeability .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-2-35-24-13-7-6-11-22(24)19-30-27(34)21-14-17-33(18-15-21)26-23(12-8-16-29-26)28-31-25(32-36-28)20-9-4-3-5-10-20/h3-13,16,21H,2,14-15,17-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPULKIYDZKEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine . This intermediate is then reacted with N-[2-(dipropylamino)ethyl]amine under suitable conditions to introduce the dipropylaminoethyl group. Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. For example:
Reaction :

R-CONH-R’+H2OH+/OHR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

Conditions :

  • Acidic: HCl (6M), reflux, 8–12 hours.

  • Basic: NaOH (2M), 60°C, 4–6 hours.
    Outcome :
    Hydrolysis of the carboxamide generates a carboxylic acid, enhancing water solubility and enabling further derivatization (e.g., esterification).

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring is stable under mild conditions but participates in ring-opening or substitution reactions under specific stimuli:

Electrophilic Substitution

The oxadiazole’s electron-deficient nature allows electrophilic attack at the C-5 position .
Example Reaction :

Oxadiazole+NO2+5-Nitro-1,2,4-oxadiazole\text{Oxadiazole} + \text{NO}_2^+ \rightarrow \text{5-Nitro-1,2,4-oxadiazole}

Conditions :
Nitration using HNO₃/H₂SO₄ at 0–5°C .

Nucleophilic Ring-Opening

Strong nucleophiles (e.g., hydroxide ions) cleave the oxadiazole ring:
Reaction :

Oxadiazole+OHAmide intermediateCarboxylic acid\text{Oxadiazole} + \text{OH}^- \rightarrow \text{Amide intermediate} \rightarrow \text{Carboxylic acid}

Conditions :
KOH (2M), ethanol, 70°C, 3 hours .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation to modify pharmacokinetic properties.

Reaction Type Reagents Conditions Product Reference
Alkylation Methyl iodide, K₂CO₃DMF, 60°C, 6 hoursN-Methylpiperidine derivative
Acylation Acetyl chloride, Et₃NDichloromethane, 0°C, 2 hoursN-Acetylpiperidine derivative

Pyridine Ring Reactivity

The pyridine ring participates in electrophilic substitution, though steric hindrance from the oxadiazole group may limit reactivity:

Nitration

Conditions :
HNO₃/H₂SO₄, 0°C, 1 hour .
Outcome :
Substitution occurs at the C-4 position of the pyridine ring, yielding a nitro derivative.

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl group introduction at the pyridine’s C-5 position :
Reaction :

Pyridine-Br+Ar-B(OH)2Pd catalystPyridine-Ar\text{Pyridine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Pyridine-Ar}

Catalyst :
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hours .

Ethoxybenzyl Group Transformations

The ethoxy group (-OCH₂CH₃) undergoes demethylation or oxidation:

Demethylation

Reaction :

-OCH2CH3HBr/AcOH-OH\text{-OCH}_2\text{CH}_3 \xrightarrow{\text{HBr/AcOH}} \text{-OH}

Conditions :
48% HBr in acetic acid, reflux, 4 hours.

Oxidation

The benzylic methylene group is oxidized to a ketone:
Reagent :
KMnO₄ in acidic medium.

Heterocycle Cross-Reactivity

Interactions between the oxadiazole and pyridine rings can lead to intramolecular cyclization under thermal conditions :
Example :
Thermal treatment (150°C, toluene) induces ring fusion, forming tricyclic derivatives.

Stability Under Physiological Conditions

Key Findings :

  • The oxadiazole ring remains intact at pH 7.4 (simulated physiological conditions) over 24 hours.

  • Amide hydrolysis is negligible in plasma, suggesting metabolic stability.

Synthetic Methodology Comparison

The table below summarizes reaction yields for analogs:

Reaction Substrate Yield Conditions Source
Amide hydrolysisPiperidine-4-carboxamide analog78%HCl (6M), reflux, 10 hours
Oxadiazole nitration3-Phenyl-1,2,4-oxadiazole analog65%HNO₃/H₂SO₄, 0°C, 1 hour
Pyridine Suzuki couplingBromopyridine derivative82%Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit selective down-regulation of estrogen receptors, which are implicated in various cancers. For instance, compounds with structural analogs have shown efficacy against breast cancer cell lines by inhibiting tumor growth through modulation of estrogen signaling pathways .

Antimicrobial Properties

The compound's structural characteristics suggest possible antimicrobial activity. Preliminary evaluations of structurally related compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. This aspect is particularly relevant in the context of rising antibiotic resistance .

Neuropharmacological Effects

Given the presence of a piperidine ring, there is potential for neuropharmacological applications. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity that warrants further investigation into analogs like N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide .

Case Study 2: Antimicrobial Activity

In another study focusing on oxadiazole derivatives, compounds structurally related to this compound were tested against various bacterial strains. Results indicated that modifications to the oxadiazole moiety significantly enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the piperidine-4-carboxamide scaffold but differ in substituents and heterocyclic systems:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Yield/Data Source
N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide 2-ethoxyphenylmethyl, 3-phenyl-1,2,4-oxadiazole C₃₀H₃₀N₅O₃ 514.60 -
N-[(3-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide 3-ethoxyphenylmethyl (positional isomer) C₃₀H₃₀N₅O₃ 514.60 -
1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide (7) Trifluoromethylphenyl-oxadiazole, no pyridine linker C₁₆H₁₆F₃N₅O₂ 375.33 89% yield, mp 187–188°C
N-(pyridin-4-ylmethyl)-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-ylpiperidine-4-carboxamide Pyridin-4-ylmethyl, 3-methylphenyl-oxadiazole C₂₆H₂₆N₆O₂ 454.53 Available: 1 mg
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Pyrazine-2-carboxamide, 3-methyl-oxadiazole C₁₈H₁₉N₇O₂ 365.40 Purity: 95%

Key Differences and Implications

Substituent Position and Electronic Effects
  • The 2-ethoxyphenylmethyl group in the target compound vs. the 3-ethoxyphenylmethyl isomer () highlights the impact of substituent positioning.
  • The trifluoromethylphenyl group in Compound 7 () introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the ethoxy-substituted compound .
Heterocyclic Systems
  • The pyridine linker in the target compound and its analogues () facilitates π-π stacking interactions with aromatic residues in biological targets, unlike Compound 7, which lacks this feature .
  • For example, oxazole-containing analogues in show moderate yields (57–61%), suggesting synthetic challenges compared to oxadiazole systems .

Biological Activity

N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological activity.
  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom, known for its role in biological activity.
  • Ethoxy and phenyl groups : These substituents enhance lipophilicity and receptor binding affinities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Monoamine Oxidase (MAO) Inhibition : Similar derivatives have shown potential as MAO inhibitors, which are significant in treating psychiatric disorders. For instance, compounds with oxadiazole structures have demonstrated inhibitory effects on MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters like serotonin and dopamine .
  • Receptor Modulation : The compound may exhibit affinity for various receptors involved in neurotransmission. Preliminary studies suggest that related oxadiazole derivatives can bind to dopamine D2 and serotonin receptors (5-HT1A, 5-HT2A), influencing mood and behavior .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of similar compounds:

  • MAO Inhibition : A series of piperazine and oxadiazole derivatives were synthesized and tested for their MAO inhibitory activity. Compounds were assessed using fluorometric methods, revealing significant inhibition with certain derivatives showing IC50 values in the low micromolar range .
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound 4e0.180.22
Moclobemide0.150.20

Pharmacokinetic Properties

ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that the synthesized compounds possess favorable pharmacokinetic properties, suggesting good bioavailability and the potential for central nervous system penetration .

Case Studies and Research Findings

  • Antipsychotic Activity : Research has indicated that related oxadiazole derivatives exhibit antipsychotic-like effects in animal models. For example, one study demonstrated that specific compounds could inhibit apomorphine-induced climbing behavior in mice without causing extrapyramidal symptoms .
  • Binding Affinity Studies : Molecular docking studies have shown that these compounds can effectively bind to target receptors involved in CNS activity. For instance, compound affinities for D2 receptors were significantly higher than those for serotonin receptors, indicating a selective action profile .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-[(2-ethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves two key steps: (1) oxadiazole ring formation and (2) coupling of the piperidine-pyridine core with the ethoxyphenylmethyl moiety.

  • Oxadiazole Formation : Use nitrile oxide cycloaddition with hydroxylamine intermediates under reflux in dimethylformamide (DMF) at 80–100°C. Catalytic bases like potassium carbonate improve cyclization efficiency .
  • Coupling Reactions : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for attaching the pyridine-piperidine scaffold to the ethoxyphenylmethyl group. Optimize reaction time (12–24 hours) and temperature (60–80°C) to minimize byproducts .
  • Yield Optimization : Use high-purity reagents and inert atmospheres (N₂/Ar) to prevent oxidation. Chromatographic purification (silica gel, ethyl acetate/hexane) enhances final compound purity .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR/IR Spectroscopy : Analyze 1^1H/13^13C NMR peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and oxadiazole (C=N stretch at ~1610 cm⁻¹ in IR) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H]⁺ ~505.2 g/mol).
  • X-ray Crystallography : Use SHELX software for single-crystal structure refinement. Resolve ambiguities in piperidine conformation or oxadiazole planarity via SHELXL least-squares refinement .

Basic: What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 200°C. Store at –20°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Test solubility in buffers (pH 3–10). The compound is stable in neutral to slightly acidic conditions but may hydrolyze in strong bases due to the oxadiazole ring’s susceptibility to nucleophilic attack .
  • Light/Oxygen Exposure : Use degassed solvents and antioxidant additives (e.g., BHT) during prolonged reactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups at para positions) and oxadiazole rings. Compare binding affinities using fluorometric assays (e.g., FLAP inhibition IC₅₀ measurements) .
  • Piperidine Substitutions : Introduce methyl or fluorine groups at the piperidine 4-position to modulate lipophilicity (clogP) and blood-brain barrier penetration. Use QSAR models to predict bioavailability .
  • Functional Assays : Test analogs in human whole-blood LTB4 inhibition assays. Prioritize compounds with IC₅₀ < 100 nM and low cytotoxicity (CC₅₀ > 10 µM in HEK293 cells) .

Advanced: What computational methods are effective for predicting target interactions of this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-lipoxygenase-activating protein (FLAP). Focus on hydrogen bonding between the oxadiazole ring and Arg21/Arg104 residues .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Analyze RMSD values (<2 Å for stable complexes) and free-energy landscapes (MM/PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., oxadiazole as a hydrogen-bond acceptor) using MOE or Phase .

Advanced: How can contradictions between crystallographic data and spectroscopic results be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate X-ray data (SHELXL-refined) with NOESY NMR to confirm spatial arrangements (e.g., piperidine chair conformation) .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in solution that may differ from solid-state structures .
  • Electron Density Maps : Re-examine SHELX refinement parameters (e.g., ADPs) to rule out disorder in the ethoxyphenyl group .

Advanced: What in vivo models are suitable for evaluating this compound’s pharmacological activity?

Methodological Answer:

  • Murine Ex Vivo Models : Measure LTB4 inhibition in whole blood after oral administration (dose range: 10–100 mg/kg). Correlate plasma exposure (AUC) with efficacy .
  • Cognitive Tests : Use rat novel object recognition or five-choice serial reaction time tests to assess procognitive effects (dose: 1–10 mg/kg i.p.) .
  • Neurochemical Profiling : Quantify dopamine levels in nucleus accumbens via microdialysis to evaluate CNS penetration .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous delivery. Confirm stability via HPLC over 24 hours .
  • Prodrug Design : Esterify the carboxamide group to enhance water solubility. Hydrolyze in vivo via esterases .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability. Characterize using dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.